molecular formula C10H17NO B1669102 Citral oxime CAS No. 13372-77-5

Citral oxime

Cat. No.: B1669102
CAS No.: 13372-77-5
M. Wt: 167.25 g/mol
InChI Key: LXFKDMGMYAHNAQ-WAKDDQPJSA-N
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Description

Citral oxime is an organic compound derived from citral, a naturally occurring aldehyde found in the essential oils of various plants such as lemongrass and citrus fruits. This compound is known for its strong lemon odor and is widely used in the fragrance and flavor industries. It is also of interest in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citral oxime can be synthesized through the reaction of citral with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, and is carried out at room temperature. The reaction proceeds as follows:

Citral+NH2OHHClCitral oxime+H2O+NaCl\text{Citral} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} Citral+NH2​OH⋅HCl→Citral oxime+H2​O+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting citral with hydroxylamine hydrochloride in the presence of a solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions: Citral oxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form this compound alcohol.

    Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Various this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Citral oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that this compound and its derivatives may have potential as anticancer agents due to their ability to inhibit cell proliferation.

    Industry: this compound is used in the fragrance and flavor industries due to its strong lemon odor. It is also used as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Citral oxime can be compared with other similar compounds such as:

This compound is unique due to its strong lemon odor and its wide range of applications in various fields, from fragrance and flavor to medicinal chemistry.

Properties

CAS No.

13372-77-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-

InChI Key

LXFKDMGMYAHNAQ-WAKDDQPJSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=N\O)/C)C

SMILES

CC(=CCCC(=CC=NO)C)C

Canonical SMILES

CC(=CCCC(=CC=NO)C)C

Appearance

Solid powder

13372-77-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Citral oxime;  AI3-12094;  AI3 12094;  AI312094

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes citral oxime esters potentially useful as antifungal agents?

A1: Research suggests that this compound esters exhibit promising antifungal activity against specific phytopathogenic fungi. Studies have shown that esterification of this compound significantly enhances its antifungal efficacy compared to the parent compound, citral, or this compound itself []. This increased activity is attributed to the structural modifications introduced by the esterification process.

Q2: Which this compound esters have shown the most potent antifungal activity, and against which fungi?

A2: Among the synthesized this compound esters, this compound N-O-propanoyl ester and this compound N-O-nonanoyl ester demonstrated the most potent antifungal activity []. Specifically, these esters exhibited significant efficacy against Sclerotium rolfsii and Rhizoctonia solani, two prevalent phytopathogenic fungi. Notably, this compound N-O-propanoyl ester displayed an EC50 of 292 mg mL−1 against S. rolfsii, while this compound N-O-nonanoyl ester showed an EC50 of 257 mg mL−1 against R. solani [].

Q3: How is this compound converted into lemonile?

A3: this compound serves as a precursor to lemonile, a compound with various applications. The conversion involves a dehydration reaction where this compound reacts with acetic anhydride in the presence of a phase transfer catalyst []. This process effectively removes a water molecule from this compound, yielding lemonile.

Q4: What are the optimal conditions for synthesizing lemonile from this compound?

A4: Studies have determined optimal conditions for this synthesis. The highest yield of lemonile, approximately 78.0%, was achieved using a molar ratio of this compound to acetic anhydride of 1:4, a reaction temperature of 125-130°C, and a reaction time of 1 hour []. These parameters ensure efficient dehydration of this compound to produce lemonile.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding patterns of these compounds []. Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and identify specific fragments, further confirming the structures of these compounds [].

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